molecular formula C6H12O B14715086 Oxetane, 2,2,4-trimethyl- CAS No. 23120-44-7

Oxetane, 2,2,4-trimethyl-

Cat. No.: B14715086
CAS No.: 23120-44-7
M. Wt: 100.16 g/mol
InChI Key: YPGZPXRJCANRNX-UHFFFAOYSA-N
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Description

Oxetane, 2,2,4-trimethyl- is a four-membered heterocyclic compound containing an oxygen atom. It is known for its unique structural properties, which include a strained ring system that imparts significant reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its stability and ability to undergo ring-opening reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another method involves the use of vinyl sulfonium ions and secondary or primary alcohols in the presence of a photocatalyst and blue LED light irradiation .

Industrial Production Methods

Industrial production of oxetane, 2,2,4-trimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity oxetane suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxetane, 2,2,4-trimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxetane, 2,2,4-trimethyl- include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., peroxides) . Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts.

Major Products Formed

The major products formed from the reactions of oxetane, 2,2,4-trimethyl- depend on the type of reaction and reagents used. For example, ring-opening reactions can yield alcohols, amines, or other functionalized compounds .

Mechanism of Action

The mechanism of action of oxetane, 2,2,4-trimethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science .

Properties

CAS No.

23120-44-7

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2,2,4-trimethyloxetane

InChI

InChI=1S/C6H12O/c1-5-4-6(2,3)7-5/h5H,4H2,1-3H3

InChI Key

YPGZPXRJCANRNX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(O1)(C)C

Origin of Product

United States

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